![molecular formula C9H13ClFNO B1364171 2-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride CAS No. 62064-69-1](/img/structure/B1364171.png)
2-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride
Overview
Description
2-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride, also known as 4-FMA, is a synthetic compound that belongs to the class of substituted phenethylamines. This compound is structurally related to other substituted phenethylamines such as 3-FMA and 2-FMA. 4-FMA has been studied for its potential applications in scientific research and has been found to possess a range of biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
One of the notable applications of compounds related to 2-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride is in the field of antibacterial activity. For example, secondary propanaryl-amines derived from a similar compound, 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, showed significant antibacterial properties when converted to their oxalates and hydrochlorides (Arutyunyan et al., 2017).
Anti-inflammatory and Anti-leukemia Activity
Fluorine-substituted derivatives, like 2-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride, have been studied for their potential anti-inflammatory and anti-leukemia activities. A study explored fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives for these purposes (Sun et al., 2019).
Antiviral Properties
Compounds structurally related to 2-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride have demonstrated potential antiviral properties. For instance, a tricyclic compound with a unique amine moiety showed potent activity against the influenza A virus (Oka et al., 2001).
Sigma Receptor Ligands
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been identified as a new class of σ receptor ligands. These compounds exhibit different selectivity for the two subtypes of the receptor, suggesting potential applications in neurological research (Schinor et al., 2020).
Synthesis of Novel Compounds
2-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride and its derivatives are used in the synthesis of novel compounds with potential biological applications. For example, new Mannich bases with piperazines, synthesized using a derivative of this compound, showed bioactive properties (Gul et al., 2019).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-9(6-11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDLCYYZBFVZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=C(C=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977639 | |
Record name | 2-(4-Fluorophenyl)-2-methoxyethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride | |
CAS RN |
62064-69-1 | |
Record name | Phenethylamine, p-fluoro-beta-methoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)-2-methoxyethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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